The Synthetic Cornerstone: A Technical Guide to 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine
The Synthetic Cornerstone: A Technical Guide to 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine
For inquiries and further technical support, please contact our senior application scientists.
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery and agrochemical development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored biological activities. Among these, 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine stands out as a trifunctionalized scaffold of significant interest. The strategic placement of a bromine atom, a chlorine atom, and a trifluoromethyl group on the pyridine ring creates a highly activated and versatile intermediate for a wide range of chemical transformations. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
-
Chemical Name: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine
-
CAS Number: 1211589-95-5[1]
-
Molecular Formula: C₆H₂BrClF₃N
-
Molecular Weight: 260.45 g/mol [1]
The physicochemical properties of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine are heavily influenced by its substituents. The trifluoromethyl group, a strong electron-withdrawing group, significantly increases the compound's lipophilicity, a key factor in its potential biological applications. The presence of both bromine and chlorine atoms provides two distinct leaving groups for subsequent functionalization. While specific experimental data for this isomer is limited, we can infer its properties based on related compounds.
Table 1: Comparison of Physicochemical Properties of Related Isomers
| Property | 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 4-bromo-2-(trifluoromethyl)pyridine | 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide |
| CAS Number | 1211520-18-1[2] | 1263378-63-7 | 1354425-60-7 |
| Molecular Weight | 260.44 g/mol [2] | 306.91 g/mol | 306.91 g/mol |
| Form | Solid | Solid | Solid |
| Melting Point | Not available | 96-101 °C | 197-209 °C |
Synthesis Strategies: Building the Core Scaffold
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.
A plausible synthetic route could involve the initial halogenation of a suitable pyridine precursor, followed by the introduction of the trifluoromethyl group. The regioselectivity of these reactions would be a critical factor to control. General methods for the synthesis of trifluoromethylpyridines include:
-
Halogen Exchange: This involves the reaction of a chlorinated or brominated pyridine precursor with a fluoride source to introduce the trifluoromethyl group.[3]
-
Direct Trifluoromethylation: This method utilizes trifluoromethylating agents, such as trifluoromethyl copper, to directly introduce the CF₃ group onto the pyridine ring.[3]
-
Vapor-Phase Reaction: High-temperature, gas-phase reactions can be employed for the simultaneous introduction of halogen and trifluoromethyl groups.[3]
Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing trifluoromethyl group and the nitrogen atom make the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack. The bromine and chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Nucleophiles can displace either the bromine or chlorine atom. The relative reactivity of the C-Br versus the C-Cl bond will depend on the reaction conditions and the nature of the nucleophile. Generally, the C-Br bond is weaker and more polarizable, often making it more susceptible to cleavage.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyridine core into more complex molecules. The higher reactivity of the C-Br bond often allows for selective functionalization at the 4-position.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are prevalent in a wide range of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. While specific applications of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine are not extensively documented, its structural motifs are found in various biologically active compounds.
Derivatives of similar compounds, such as 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The unique substitution pattern of the target compound makes it a valuable building block for creating novel chemical entities with potential applications in areas such as:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.
-
GPCR Modulators: Halogenated pyridines are often employed in the design of ligands for G-protein coupled receptors.
-
Antimicrobial Agents: The incorporation of fluorine and a pyridine ring can lead to compounds with antibacterial and antifungal properties.[3]
-
Herbicides and Insecticides: Trifluoromethylpyridines are a well-established class of agrochemicals.[3][5]
Safety, Handling, and Storage
As with any halogenated and fluorinated organic compound, 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
General Safety Precautions for Related Compounds:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine represents a highly functionalized and synthetically valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and two distinct halogen atoms on an electron-deficient pyridine ring offers a multitude of possibilities for chemical diversification. While specific data for this particular isomer remains limited, the principles of reactivity and the synthetic utility of related compounds provide a strong foundation for its application in pioneering research and development.
References
-
ChemBK. (2024, April 9). 4-bromo-2-(trifluoromethyl)pyridine. Available at: [Link]
-
Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
-
ResearchGate. (2021, May). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. Available at: [Link]
-
PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Available at: [Link]
-
PubChem. 4-Bromo-2-(trifluoromethyl)pyridine. Available at: [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]
Sources
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
